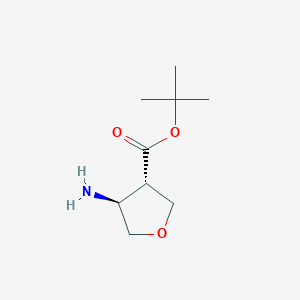

Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate

CAS No.: 2227880-74-0

Cat. No.: VC6645240

Molecular Formula: C9H17NO3

Molecular Weight: 187.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227880-74-0 |

|---|---|

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.239 |

| IUPAC Name | tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate |

| Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1 |

| Standard InChI Key | KHFMOCFGCVKWHU-RNFRBKRXSA-N |

| SMILES | CC(C)(C)OC(=O)C1COCC1N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a stereochemically defined oxolane ring system, where the oxygen atom occupies the 1-position. The (3S,4S) configuration specifies the spatial arrangement of the amine (-NH₂) and tert-butyloxycarbonyl (Boc) groups at the 3- and 4-positions, respectively. This stereochemistry is critical for its interactions in chiral environments, such as enzyme binding sites.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.239 g/mol |

| InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1 |

| SMILES | CC(C)(C)OC(=O)C1COCC1N |

Stereochemical Significance

The (3S,4S) configuration ensures that the amine and carboxylate groups occupy adjacent axial positions on the oxolane ring, creating a rigid scaffold. This rigidity enhances its utility in asymmetric catalysis and drug design, where precise spatial alignment is essential.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis protocols for tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate are documented, analogous compounds like tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS No. 907544-17-6) provide methodological clues. A representative approach involves:

-

Protection of Amines: Introduction of a benzyl group to shield the amine during subsequent reactions .

-

Ring Formation: Cyclization via nucleophilic substitution or Mitsunobu reaction to construct the oxolane ring.

-

Deprotection: Catalytic hydrogenation (e.g., Pd/C, HCO₂NH₄) to remove protecting groups .

Table 2: Comparative Synthesis of Analogous Compounds

| Compound | Yield | Key Reagents | Reference |

|---|---|---|---|

| tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 99% | Pd/C, HCO₂NH₄, EtOH/H₂O | |

| 4-aminooxolane-3-carboxylic acid | N/A | Hydrolysis of ester derivatives |

Challenges in Scalability

The tert-butyl ester group, while stabilizing the carboxylate, introduces steric hindrance that complicates purification. Column chromatography (e.g., CHCl₃/MeOH gradients) is often required to isolate enantiomerically pure products .

Physicochemical Properties

Solubility and Stability

Experimental solubility data for tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate remain unreported, but its Boc-protected amine and lipophilic tert-butyl group suggest moderate solubility in organic solvents like ethanol or dichloromethane. The ester moiety is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Spectroscopic Characterization

-

NMR: Expected signals include a singlet for the tert-butyl group (δ 1.2–1.4 ppm) and doublets for the oxolane ring protons (δ 3.5–4.0 ppm).

-

MS (ESI+): A molecular ion peak at m/z 188.1 [M+H]⁺ aligns with its molecular weight.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s bifunctional nature (amine and ester) makes it a versatile precursor for:

-

Peptide Mimetics: Incorporation into pseudopeptide backbones to enhance metabolic stability.

-

Kinase Inhibitors: Structural analogs have shown activity against tyrosine kinases implicated in cancer .

Case Study: Antiviral Agents

Derivatives of 4-aminooxolane-3-carboxylic acid (PubChem CID 22716214) exhibit inhibitory effects on viral proteases, suggesting potential utility in antiviral drug discovery .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Key Analogs

| Compound | Molecular Formula | Molecular Weight | Functional Groups |

|---|---|---|---|

| tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate | C₉H₁₇NO₃ | 187.239 | Boc, amine, oxolane |

| 4-aminooxolane-3-carboxylic acid | C₅H₉NO₃ | 131.13 | Carboxylic acid, amine |

| tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | C₁₀H₁₉FN₂O₂ | 218.27 | Boc, amine, fluorine |

The tert-butyl group enhances lipophilicity compared to the carboxylic acid derivative, while fluorinated analogs exhibit altered electronic profiles influencing binding affinity .

Future Research Directions

-

Synthetic Optimization: Development of enantioselective routes to improve yield and purity.

-

Biological Screening: Evaluation of antimicrobial or anticancer activity in cell-based assays.

-

Computational Modeling: DFT studies to predict reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume